molecular formula C24H27O6P B8224175 Phosphine, tris(2,4-dimethoxyphenyl)- CAS No. 95704-29-3

Phosphine, tris(2,4-dimethoxyphenyl)-

Cat. No.: B8224175
CAS No.: 95704-29-3
M. Wt: 442.4 g/mol
InChI Key: NGIDKLWJOPRZAI-UHFFFAOYSA-N
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Description

Phosphine, tris(2,4-dimethoxyphenyl)-, also known as tris(2,4-dimethoxyphenyl)phosphine, is an organophosphorus compound with the molecular formula C24H27O6P. This compound is characterized by the presence of three 2,4-dimethoxyphenyl groups attached to a central phosphorus atom. It is a white to light yellow crystalline solid that is soluble in common organic solvents such as ethanol and dimethylformamide .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine, tris(2,4-dimethoxyphenyl)- can be synthesized through the reaction of phenylmagnesium bromide with a 2,4-dimethoxyphenyl halophosphorus compound. This reaction typically occurs under anhydrous conditions and requires the use of a suitable solvent such as tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for phosphine, tris(2,4-dimethoxyphenyl)- are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory preparation. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Phosphine, tris(2,4-dimethoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which phosphine, tris(2,4-dimethoxyphenyl)- exerts its effects involves its role as a Lewis base. It can donate electron pairs to form complexes with metal ions, facilitating various catalytic reactions. The compound’s strong Lewis basicity allows it to compete with other bases in catalyzing reactions such as the oxa-Michael reaction . The formation of zwitterionic intermediates is a key step in these catalytic processes .

Properties

IUPAC Name

tris(2,4-dimethoxyphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27O6P/c1-25-16-7-10-22(19(13-16)28-4)31(23-11-8-17(26-2)14-20(23)29-5)24-12-9-18(27-3)15-21(24)30-6/h7-15H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIDKLWJOPRZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)P(C2=C(C=C(C=C2)OC)OC)C3=C(C=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400318
Record name Phosphine, tris(2,4-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95704-29-3
Record name Phosphine, tris(2,4-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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